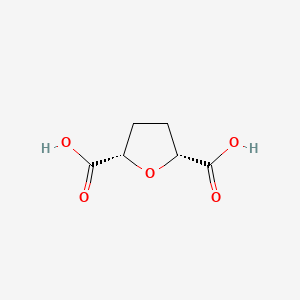

cis-Tetrahydrofuran-2,5-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cis-Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is a compound with the molecular formula C6H8O5 . It is a tetrahydrofuran derivative and has a molecular weight of 160.13 . It is a solid at room temperature .

Synthesis Analysis

THFDCA can be synthesized from the bio-based platform chemical 5-(hydroxymethyl)furfural (HMF). This conversion is achieved via oxidation of tetrahydrofuran-2,5-dimethanol (THFDM) over hydrotalcite (HT)-supported gold nanoparticle catalysts in water . THFDM is readily obtained with high yield (>99%) from HMF at a demonstrated 20 g scale by catalytic hydrogenation .Molecular Structure Analysis

The IUPAC name for THFDCA is (2R,5S)-tetrahydrofuran-2,5-dicarboxylic acid . The InChI code is 1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ . The compound has two defined atom stereocenters .Chemical Reactions Analysis

The synthesis of THFDCA involves the oxidation of THFDM. The highest yield of THFDCA (91%) was achieved after 7 h at 110 °C under 30 bar air pressure and without the addition of a homogeneous base . Au–Cu bimetallic catalysts supported on HT showed enhanced activity at lower temperatures compared to the monometallic gold catalysts .Physical And Chemical Properties Analysis

THFDCA has a molecular weight of 160.12 g/mol . It has a topological polar surface area of 83.8 Ų . It has two hydrogen bond donors and five hydrogen bond acceptors . It has two rotatable bonds . The exact mass and monoisotopic mass are 160.03717335 g/mol . It has a complexity of 167 .Wissenschaftliche Forschungsanwendungen

Bio-Based Chemicals

The compound is used in the synthesis of bio-based chemicals. It is produced from the bio-based platform chemical 5-(hydroxymethyl)furfural (HMF) through the oxidation of tetrahydrofuran-2,5-dimethanol (THFDM) over hydrotalcite-supported gold catalysts .

Polymer Industry

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) has potential applications in the polymer industry. It is synthesized from the bio-based platform chemical 5-(hydroxymethyl)furfural (HMF) and is considered a sustainable catalytic route .

Renewable Feedstock for Adipic Acid Production

THFDCA is considered a potential renewable feedstock for adipic acid (AA) production. The conversion process involves combining HI and molecular H2 in organic acid solvents .

Furan Platform Chemicals

The compound is a secondary furan platform chemical (FPC) that is directly available from biomass. It is used in the large-scale manufacture of various products .

Synthesis of Various Compounds

Drug Development

The compound is used in scientific research for various purposes, including drug development. It is believed to act as a modulator of the dopamine and serotonin systems in the brain.

Safety and Hazards

The safety information for THFDCA includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Wirkmechanismus

- THFDCA likely exerts its effects through several mechanisms:

- Protonation of Etheric C–O Bond : Kinetic and reactivity studies suggest that the activation of THFDCA’s etheric C–O bond occurs either by direct protonation at the surface of a solid acid or by liquid-phase protons transported from the solid acid surface to the bulk solvent through an ion-exchange process .

Mode of Action

Eigenschaften

IUPAC Name |

(2S,5R)-oxolane-2,5-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZQRDJXBMLSTF-ZXZARUISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](O[C@H]1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Tetrahydrofuran-2,5-dicarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

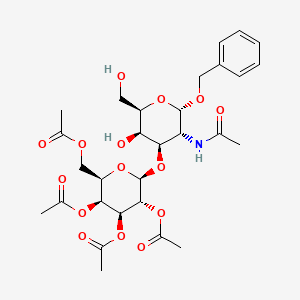

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1140332.png)

![(3aS,7aS)-2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol](/img/structure/B1140339.png)